molecular formula C21H16N2O4 B4997362 N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide

N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B4997362
M. Wt: 360.4 g/mol
InChI Key: VXAUJDFECVCOIE-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide functional group attached to the 9th position of the xanthene ring. The compound also contains a nitrophenyl group substituted at the 4th position with a methyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Nitration of 4-methylphenol: The starting material, 4-methylphenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-2-nitrophenol.

    Formation of 9H-xanthene-9-carboxylic acid: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, followed by oxidation to form 9H-xanthene-9-carboxylic acid.

    Amidation Reaction: The final step involves the reaction of 4-methyl-2-nitrophenol with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: N-(4-methyl-2-aminophenyl)-9H-xanthene-9-carboxamide.

    Substitution: Halogenated or nitrated derivatives of this compound.

    Hydrolysis: 9H-xanthene-9-carboxylic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide depends on its specific application. For instance, as a fluorescent probe, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and imaging of biological molecules. In pharmacological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group and xanthene core play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide can be compared with other xanthene derivatives, such as:

    Fluorescein: A well-known fluorescent dye with a similar xanthene core but different functional groups.

    Rhodamine: Another fluorescent dye with a xanthene core, commonly used in biological imaging.

    Eosin: A xanthene derivative used as a dye in histology and as a fluorescent probe.

Uniqueness

This compound is unique due to the presence of the nitrophenyl and carboxamide groups, which impart specific chemical reactivity and potential biological activity. These functional groups differentiate it from other xanthene derivatives and expand its range of applications in scientific research.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-10-11-16(17(12-13)23(25)26)22-21(24)20-14-6-2-4-8-18(14)27-19-9-5-3-7-15(19)20/h2-12,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAUJDFECVCOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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